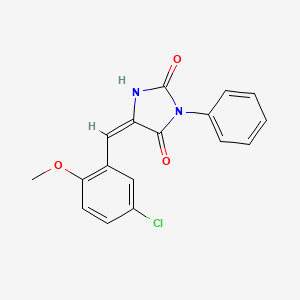
4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide, also known as MMBS, is a sulfonamide compound that has been widely used in scientific research. It is a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells. MMBS has been shown to have potential therapeutic applications in cancer treatment, as well as in the diagnosis and imaging of tumors.
作用機序
4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide selectively inhibits CA IX, an enzyme that is involved in the regulation of pH in cancer cells. CA IX is overexpressed in hypoxic tumor cells, where it plays a crucial role in maintaining the intracellular pH balance. 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide binds to the active site of CA IX, blocking its enzymatic activity and disrupting the pH regulation in cancer cells. This leads to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. Moreover, 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide has been shown to decrease the intracellular pH in cancer cells, which leads to the disruption of various cellular processes. 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic potential in cancer treatment.
実験室実験の利点と制限
The advantages of using 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide in lab experiments include its selectivity for CA IX, its potential therapeutic applications in cancer treatment, and its ability to enhance the efficacy of chemotherapy and radiation therapy. However, there are also some limitations to its use in lab experiments. 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide has low solubility in water, which can make it difficult to work with in aqueous solutions. Moreover, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research on 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide. One area of interest is the development of 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide-based targeted cancer therapies. This involves the conjugation of 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide with other molecules, such as antibodies or nanoparticles, to enhance its selectivity for cancer cells and improve its pharmacokinetic properties. Another area of interest is the development of imaging agents based on 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide. This involves the labeling of 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide with radioactive isotopes, which can be used for the diagnosis and imaging of tumors. Additionally, further research is needed to fully understand the mechanism of action of 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide and optimize its therapeutic potential in cancer treatment.
合成法
The synthesis of 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide involves the reaction of 3-methylbutylamine with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base catalyst. The reaction yields 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide as a white crystalline solid, which can be purified by recrystallization.
科学的研究の応用
4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. Its selective inhibition of CA IX, which is overexpressed in hypoxic tumor cells, makes it a promising candidate for the development of targeted cancer therapies. 4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Moreover, it has been demonstrated to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
特性
IUPAC Name |
4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-10(2)7-8-14-18(15,16)12-5-6-13(17-4)11(3)9-12/h5-6,9-10,14H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSFNMYBZTVQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5758239.png)


methanol](/img/structure/B5758263.png)




![N-[2-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B5758291.png)

![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5758318.png)
![4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine](/img/structure/B5758326.png)
![3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5758330.png)
![2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5758338.png)